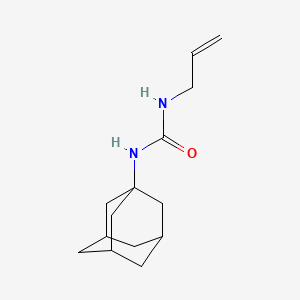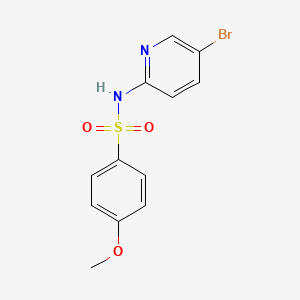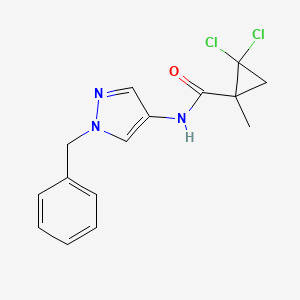![molecular formula C14H19NO B4278360 N-[1-(2,4-dimethylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4278360.png)
N-[1-(2,4-dimethylphenyl)ethyl]cyclopropanecarboxamide
Descripción general
Descripción
N-[1-(2,4-dimethylphenyl)ethyl]cyclopropanecarboxamide is a chemical compound that has gained recognition in scientific research for its potential applications in various fields. This compound is commonly referred to as DMC or DMCAM and is a cyclopropane-based compound that has shown promising results in many scientific studies. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanecarboxamide and its analogs have been explored in synthetic chemistry. For instance, enantioselective syntheses of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes, which are designed as antidopaminergic agents, involve using key steps like Barton reductive radical decarboxylation (Yamaguchi et al., 2003).
Crystal Structure and Physical Chemistry
- Studies on the crystal structure and physical chemistry of compounds related to N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanecarboxamide provide insights into their molecular configurations and intermolecular interactions. For example, the structure of amitraz, a formamidine pesticide with a similar composition, reveals specific dihedral angles and hydrogen bonding patterns (Lee et al., 2013).
Application in Organic Synthesis
- The compound's derivatives are utilized in various organic synthesis processes. An example is the transformation of 1,1-dialk oxycarronyl-2-(1,3-butadienyl)cyclopropanes into 2-ethenyl-3-cyclopentenes, showcasing the compound's role in facilitating complex organic reactions (Miura et al., 1988).
Therapeutic Research and Drug Development
- Research in the field of medicinal chemistry utilizes derivatives of N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanecarboxamide for developing potential therapeutic agents. These derivatives are evaluated for their effectiveness against various medical conditions, as demonstrated in studies on their anticonvulsant, antitumor, and enzyme inhibitory activities (Lambert et al., 1995; Denny et al., 1987; Boztaş et al., 2019).
Propiedades
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-9-4-7-13(10(2)8-9)11(3)15-14(16)12-5-6-12/h4,7-8,11-12H,5-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCODLRYDPFTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methylphenyl)urea](/img/structure/B4278291.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea](/img/structure/B4278300.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea](/img/structure/B4278302.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B4278303.png)
![3-[(diallylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278308.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278333.png)



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4278377.png)
![3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4278384.png)